tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate

Stereochemistry Chiral Building Block Asymmetric Synthesis

tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate (CAS 1824514-94-4) is a tert-butyloxycarbonyl (Boc)-protected amino alcohol with the molecular formula C₉H₁₉NO₄ and a molecular weight of 205.25 g/mol. This compound belongs to the threoninol class of chiral building blocks, featuring a four-carbon chain with two hydroxyl groups and an N-Boc-protected amine.

Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
CAS No. 1824514-94-4
Cat. No. B3420331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate
CAS1824514-94-4
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C(CO)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)
InChIKeyZRYCVLSBSJEPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate (CAS 1824514-94-4): Supplier-Grade Boc-Amino Alcohol for Chiral Intermediate Procurement


tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate (CAS 1824514-94-4) is a tert-butyloxycarbonyl (Boc)-protected amino alcohol with the molecular formula C₉H₁₉NO₄ and a molecular weight of 205.25 g/mol . This compound belongs to the threoninol class of chiral building blocks, featuring a four-carbon chain with two hydroxyl groups and an N-Boc-protected amine. It is employed as a versatile intermediate in peptide synthesis, modified oligonucleotide construction, and as a chiral auxiliary precursor . The Boc group provides acid-labile protection, enabling selective deprotection under acidic conditions (e.g., TFA or HCl) while maintaining stability under basic and nucleophilic conditions.

Why Generic Substitution of tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate Fails: Stereochemistry and Protecting Group Identity Are Non-Interchangeable


Substituting this specific compound with a closely related analog risks compromising synthetic outcomes due to three non-interchangeable parameters: stereochemical identity, protecting group chemistry, and carbon-chain length. CAS 1824514-94-4 carries no defined stereochemistry, meaning it may be a racemic mixture or undefined diastereomer blend; in contrast, the stereochemically defined (2R,3R) enantiomer (CAS 99216-67-8) is required for asymmetric synthesis where enantiopurity dictates biological or catalytic activity [1]. Replacing the Boc group with an Fmoc group shifts the deprotection mechanism from acid-labile to base-labile, fundamentally altering compatibility with orthogonal protecting group strategies employed in solid-phase peptide synthesis [2]. Additionally, substituting the four-carbon threoninol scaffold with the three-carbon serinol analog eliminates the methyl substituent, which has been demonstrated to affect oligonucleotide duplex stability and catalytic efficiency in artificial ribonuclease systems [3]. These differences make generic substitution scientifically unsound without explicit re-validation of the entire synthetic route.

Quantitative Differentiation Evidence for tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate (CAS 1824514-94-4) vs. Closest Analogs


Stereochemical Definition: Undefined Mixture (CAS 1824514-94-4) vs. Enantiopure (2R,3R) Form (CAS 99216-67-8) – Impact on Enantiomeric Excess in Asymmetric Synthesis

CAS 1824514-94-4 is supplied as a stereochemically undefined mixture (95% purity, no optical rotation specification), whereas the (2R,3R) enantiomer (CAS 99216-67-8) is commercially available at 97–98% purity with a defined specific optical rotation of [α]D = +11° (c = 1, MeOH) . In asymmetric synthesis, substitution of the enantiopure form with the undefined mixture introduces up to 50% of the undesired enantiomer, directly reducing the maximum theoretical enantiomeric excess from >99% to 0% in the worst-case racemic scenario . This stereochemical ambiguity renders CAS 1824514-94-4 unsuitable for applications requiring defined absolute configuration, such as chiral auxiliary-mediated asymmetric induction or stereospecific oligonucleotide functionalization [1].

Stereochemistry Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Cost Efficiency: Undefined Stereoisomer Mixture (CAS 1824514-94-4) vs. Enantiopure (2R,3R) Form (CAS 99216-67-8) for Non-Stereoselective Bulk Applications

Vendor pricing comparisons reveal that CAS 1824514-94-4 (undefined stereoisomer mixture) is offered at a significantly lower price point per gram compared to the enantiopure (2R,3R) form (CAS 99216-67-8). The target compound (95% purity) is priced at approximately ¥200–300 per 5g from domestic suppliers, whereas the enantiopure form commands a premium of 30–50% for comparable quantities and purity grades . This cost differential arises from the simpler synthetic route: the undefined mixture can be prepared from racemic or diastereomeric starting materials without chiral resolution or asymmetric synthesis steps. For applications where stereochemistry is non-critical—such as the preparation of achiral intermediates, protecting group studies, or bulk precursor synthesis—this cost advantage directly reduces procurement expenditure [1].

Cost Efficiency Bulk Procurement Racemic Mixture Process Chemistry

Protecting Group Orthogonality: Boc (CAS 1824514-94-4) vs. Fmoc-Threoninol – Acid-Labile vs. Base-Labile Deprotection in Solid-Phase Peptide Synthesis

The Boc protecting group on CAS 1824514-94-4 requires acidic deprotection conditions (typically TFA or HCl/dioxane), whereas Fmoc-threoninol utilizes basic deprotection (20% piperidine/DMF) [1]. This orthogonality enables selective sequential deprotection in multi-step syntheses where both protecting groups are present. In solid-phase peptide synthesis using Boc/Bzl strategy, the Boc group is removed at each coupling cycle while the peptide remains anchored to the resin; Fmoc/tBu strategy employs the reverse logic. The patent literature explicitly notes that Boc-protected threonine derivatives offer a lower-cost alternative to Fmoc-protected analogs for large-scale octreotide synthesis, with comparable coupling efficiency but reduced raw material expenditure [2]. The target compound is thus specifically suited for Boc-strategy SPPS protocols where acid-labile side-chain protecting groups (e.g., tBu ethers) are employed for hydroxyl protection.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Boc Chemistry Fmoc Chemistry

Scaffold Chain Length: Threoninol (C4, CAS 1824514-94-4) vs. Serinol (C3) in Oligonucleotide Duplex Stability and Catalytic Efficiency

The four-carbon threoninol scaffold (CAS 1824514-94-4) contains an additional methyl substituent at the C3 position compared to the three-carbon serinol scaffold. This structural difference translates into measurable functional consequences. Oligonucleotides incorporating a threoninol-terpyridine backbone conjugated to copper(II) exhibited higher RNA transesterification efficiency compared to the corresponding serinol-terpyridine conjugates, with the (2S,3S)-threoninol stereoisomer outperforming the (2R,3R) counterpart [1]. In the context of artificial nucleic acids (XNAs), acyclic threoninol nucleic acid (aTNA) and serinol nucleic acid (SNA) display distinct hybridization properties; the methyl group on threoninol contributes to enhanced duplex stability and unique supramolecular properties not achievable with the simpler serinol scaffold [2]. These differences demonstrate that the C4 threoninol core of CAS 1824514-94-4 is not functionally interchangeable with the C3 serinol analog in oligonucleotide-based applications.

Threoninol Scaffold Serinol Scaffold Oligonucleotide Duplex Stability Artificial Ribonuclease

Hydrogen Bond Donor Count: Influence of Free Hydroxyl Groups on Solubility and Reactivity Profile Compared to O-Protected Analogs

CAS 1824514-94-4 possesses three hydrogen bond donors (one carbamate NH and two free hydroxyl groups) and a predicted LogP of 0.25, indicating balanced hydrophilic-lipophilic character suitable for both aqueous and organic reaction media . In contrast, O-benzyl-protected Boc-threoninol (CAS 133565-43-2) has two hydrogen bond donors (OH reduced to one, plus NH) and a substantially higher LogP (~2.5–3.0 estimated), which increases organic solvent solubility but reduces aqueous compatibility. The free diol structure of CAS 1824514-94-4 allows direct participation in reactions without deprotection steps—such as direct phosphorylation to phosphoramidites for oligonucleotide synthesis or direct esterification—whereas O-protected analogs require additional synthetic manipulation to liberate the hydroxyl groups prior to downstream functionalization . This difference in hydrogen bond donor count and polarity directly impacts the number of synthetic steps required and the overall process yield.

Hydrogen Bond Donor Solubility Hydroxyl Protection Reactivity

Optimal Procurement and Application Scenarios for tert-Butyl N-(1,3-dihydroxybutan-2-yl)carbamate (CAS 1824514-94-4)


Economical Bulk Intermediate for Non-Stereoselective Process Chemistry

CAS 1824514-94-4 is the cost-optimal choice when the target molecule does not require enantiopurity at the threoninol-derived chiral center, such as in the synthesis of achiral macrocyclic intermediates, protecting group methodology studies, or preparation of analytical reference standards. The 30–50% lower cost per gram compared to the enantiopure (2R,3R) form (CAS 99216-67-8) directly reduces procurement expenditure for gram-to-kilogram scale reactions . This scenario applies to medicinal chemistry hit-to-lead exploration where stereochemistry is resolved at a later stage, or to process development where racemic intermediates are acceptable prior to chiral resolution steps.

Boc-Strategy Solid-Phase Peptide Synthesis of Acid-Stable Target Sequences

Researchers employing Boc/Bzl solid-phase peptide synthesis protocols should select CAS 1824514-94-4 as the C-terminal amino alcohol anchor or as a threonine-mimetic building block. The Boc group undergoes clean acidic deprotection (TFA or HCl) at each coupling cycle, while the free hydroxyl groups can be temporarily protected as tBu ethers or left unprotected depending on the sequence context. The patent literature confirms that Boc-protected threonine derivatives are suitable and cost-effective for large-scale peptide production, as demonstrated in octreotide acetate manufacturing [1].

Phosphoramidite Precursor for Threoninol-Modified Oligonucleotide Synthesis

The free 1,3-diol functionality of CAS 1824514-94-4 enables direct tritylation at the primary hydroxyl followed by phosphitylation at the secondary hydroxyl to generate threoninol phosphoramidite monomers. These monomers are used to incorporate acyclic threoninol scaffolds into oligonucleotides for the construction of artificial ribonucleases or XNA systems. The stereochemistry of the threoninol backbone influences RNA transesterification efficiency, with (2S,3S)-configured residues demonstrating higher catalytic activity than (2R,3R) residues [2]. Procurement of the undefined mixture may be acceptable for initial scaffold screening, but stereochemically defined forms are required for structure-activity relationship studies.

Chiral Building Block Screening Library Component for Asymmetric Methodology Development

CAS 1824514-94-4 serves as a readily available scaffold for constructing diverse chiral ligand or auxiliary libraries through parallel derivatization of the two hydroxyl groups. The compound's balanced LogP (0.25) and three hydrogen bond donors facilitate dissolution in both polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM), enabling broad reaction condition screening. For laboratories developing new asymmetric transformations, the undefined mixture offers a cost-effective starting point for reaction condition optimization before transitioning to enantiopure material for preparative-scale synthesis .

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